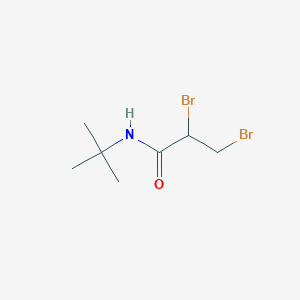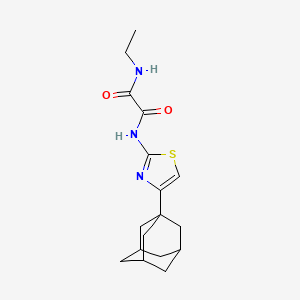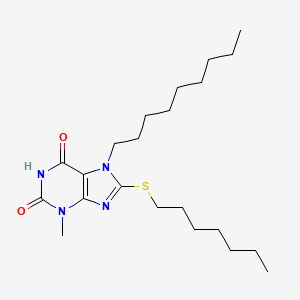
2,3-Dibromo-N-tert-butylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-N-tert-butylpropanamide is an organic compound with the molecular formula C7H13Br2NO. It is a brominated amide, characterized by the presence of two bromine atoms and a tert-butyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-tert-butylpropanamide typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out by treating N-tert-butylpropanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 3 positions of the propanamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-N-tert-butylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-tert-butylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or primary amines in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-tert-butyl derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of N-tert-butylpropanamide.
Oxidation: Formation of corresponding oxides or brominated by-products.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-N-tert-butylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-N-tert-butylpropanamide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-N-tert-butylpropanamide can be compared with other brominated amides, such as:
2,2-Dibromo-3-nitrilopropionamide: Known for its use as a biocide in industrial water applications.
2,3-Dibromo-2-methylpropanamide:
Eigenschaften
CAS-Nummer |
1509-53-1 |
|---|---|
Molekularformel |
C7H13Br2NO |
Molekulargewicht |
286.99 g/mol |
IUPAC-Name |
2,3-dibromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H13Br2NO/c1-7(2,3)10-6(11)5(9)4-8/h5H,4H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
ZQDRNOFBWKJDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)

![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)






![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)

![N'-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999284.png)


